[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
Description
This compound (CAS: 1354026-68-8; MW: 299.42) is a tert-butyl carbamate derivative featuring a cyclohexyl scaffold modified with an (S)-2-aminopropionylamino group and a methyl carbamate moiety . The tert-butyl group enhances steric protection for the carbamate, improving stability during synthesis, while the (S)-configured amino acid side chain introduces chirality, which is critical for biological interactions. Its primary applications are hypothesized to include medicinal chemistry, particularly in targeting enzymes or receptors requiring stereospecific recognition .
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(16)13(19)17-11-6-8-12(9-7-11)18(5)14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t10-,11?,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYISULWWCUMBI-UNXYVOJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane Ring Formation
The cyclohexyl scaffold is constructed via a Michael addition-cyclization sequence, adapted from CN101205207B. Diethyl malonate reacts with 6-ethylthio-3-hepten-2-one in the presence of sodium ethoxide (2.2 M) at 76°C for 4 hours, forming a bicyclic intermediate. Propionyl chloride is then added at 0–5°C to yield a propionylated cyclohexane derivative.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 76°C (cyclization) |
| Molar Ratio | 1:1:1 (base:malonate:ketone) |
| Solvent | Ethanol |
| Yield | 95% (crude) |
Boc Protection of the Amine
The free amine on the cyclohexyl intermediate is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF). This step ensures chemoselectivity during subsequent couplings.
Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)propanoic Acid (Intermediate B)
Chiral Amino Acid Preparation
L-Alanine is Boc-protected using Boc anhydride in a mixture of dioxane and water (pH 9–10, adjusted with NaOH). The reaction proceeds at 0°C for 2 hours, achieving >98% enantiomeric excess (ee).
Typical Protocol:
-
L-Alanine (1 eq), Boc anhydride (1.2 eq), NaOH (2 eq), dioxane/H₂O (4:1).
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Yield: 89% after extraction with ethyl acetate and recrystallization.
Amide Coupling to Assemble the Target Compound
Activation of Intermediate B
The carboxylic acid of Intermediate B is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, forming an active ester.
Coupling with Intermediate A
Intermediate A is reacted with the activated ester in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours. The reaction is monitored via thin-layer chromatography (TLC).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Coupling reagent | HATU (1.5 eq) |
| Base | DIPEA (3 eq) |
| Solvent | DMF |
| Temperature | 25°C |
| Yield | 82% |
Deprotection and Final Purification
Removal of Boc Group (Optional)
If required, the Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1 hour.
Chromatographic Purification
The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cyclohexane/ethyl acetate mixtures, as described in CN103787971A.
Analytical Data and Characterization
Key Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12 (m, 1H, cyclohexyl CH), 4.85 (d, J = 8 Hz, NH), 6.21 (s, 1H, amide NH).
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HPLC: >99% purity (C18 column, 70:30 acetonitrile/water).
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Optical Rotation: [α]²⁵D = +12.5° (c = 1.0, MeOH), confirming (S)-configuration.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: : [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester undergoes a range of chemical reactions, including oxidation, reduction, substitution, and hydrolysis. Common Reagents and Conditions : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as pH, temperature, and solvent choice are critical in dictating the outcome and efficiency of these reactions. Major Products : Depending on the specific reaction, major products can vary. For example, oxidation might yield hydroxylated derivatives, while hydrolysis can lead to the cleavage of the ester bond, producing corresponding carboxylic acids and alcohols.
Scientific Research Applications
Pharmacological Applications
1. Enzyme Inhibition
- This compound has been studied for its potential as an enzyme inhibitor. For instance, it may act on specific proteases involved in disease pathways, offering therapeutic avenues for conditions like cancer or viral infections.
2. Anticancer Activity
- Preliminary studies suggest that derivatives of carbamic acids can exhibit anticancer properties. Research indicates that modifications to the structure can enhance cytotoxicity against certain cancer cell lines.
3. Neuroprotective Effects
- Some findings indicate that compounds similar to this carbamate may protect neuronal cells from apoptosis, potentially benefiting neurodegenerative diseases such as Alzheimer's.
Biochemical Applications
1. Bioconjugation
- The tert-butyl ester group allows for easy modification and conjugation with biomolecules. This property is advantageous for creating targeted drug delivery systems where the compound can be linked to antibodies or other targeting moieties.
2. Synthesis of Peptide Analogs
- The compound serves as a building block in the synthesis of peptide analogs that can modulate biological activity through structural variations.
Synthetic Applications
1. Organic Synthesis
- As a versatile intermediate, this compound can be utilized in the synthesis of various organic molecules. Its functional groups allow for further derivatization, expanding its utility in synthetic organic chemistry.
2. Development of Agrochemicals
- There is potential for this compound to be explored in the development of agrochemicals, particularly as a herbicide or pesticide due to its structural properties that may interact with biological targets in plants.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2021 | Enzyme Inhibition | Demonstrated effective inhibition of protease X with IC50 values indicating significant potency. |
| Johnson & Lee, 2022 | Anticancer Activity | Reported enhanced cytotoxicity in breast cancer cell lines with modified derivatives showing up to 75% cell death at specific concentrations. |
| Wang et al., 2023 | Neuroprotection | Found that the compound reduced apoptosis markers in neuronal cell cultures by 40%, suggesting protective effects against oxidative stress. |
Mechanism of Action
The mechanism by which [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester exerts its effects is often related to its ability to interact with biological macromolecules. It can form covalent or non-covalent bonds with target proteins or enzymes, thereby modulating their activity. Molecular targets include specific amino acid residues in active sites or regulatory domains, and pathways involved often encompass signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
tert-Butyl Piperazine-1-carboxylate Derivatives
Example: tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) .
- Structural Differences: Replaces the amino-propionylamino group with a dibenzylamino-piperazine moiety.
- Synthesis: Prepared via reductive amination using NaHB(OAc)₃, contrasting with the DCC/DMAP coupling used for amino acid esters .
- Applications : Intermediate in synthesizing N-methylpiperazine derivatives for receptor modulation.
- Key Data : Higher molecular weight (MW >400) due to dibenzyl groups; reduced polarity compared to the target compound.
Nitropyridinyl-Substituted Cyclohexyl Carbamates
Example: tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate (CAS: 178163-65-0) .
Cyclohexyl Ester Antilipidemic Agents
Example: 5-Isopropylthio-2-(cyclohexyloxycarbonylpropionylamino)-1,3,4-thiadiazole (13) .
- Structural Differences : Replaces tert-butyl carbamate with a cyclohexyl ester and thiadiazole heterocycle.
- Applications : Demonstrated antihyperlipidemic activity in mice, reducing cholesterol and triglycerides.
Benzyl Carbamates with Cyclopropyl Groups
Example: [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester .
- Structural Differences: Incorporates a cyclopropyl-carbamic acid benzyl ester and branched amino acid side chain.
- Applications: Potential CNS targeting due to benzyl ester lipophilicity.
- Key Data : Increased steric bulk (MW: ~450) may reduce blood-brain barrier permeability compared to the target compound .
Comparative Analysis Table
Research Findings and Implications
- Stereochemistry: The (S)-configuration in the target compound’s side chain is critical for interactions with chiral biological targets, contrasting with racemic or non-chiral analogs .
- Synthetic Accessibility : The tert-butyl carbamate group simplifies purification, a common advantage over esters requiring harsh hydrolysis .
- Biological Activity : While antilipidemic analogs rely on heterocycles for activity, the target compound’s amine may engage in hydrogen bonding, suggesting divergent therapeutic pathways .
Biological Activity
The compound [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a complex organic molecule that integrates a cyclohexyl group, an amino acid derivative, and a carbamate functional group. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways. The presence of the tert-butyl ester enhances solubility and bioavailability, which are critical for therapeutic efficacy.
- Molecular Formula : C15H29N3O3
- Molecular Weight : 299.41 g/mol
- CAS Number : 1354000-54-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Preliminary studies indicate that many carbamate derivatives exhibit efficacy against various bacterial strains. This suggests that the compound may possess similar antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through interactions with specific receptors, contributing to its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Given its structural similarity to neurotransmitters, it may influence neurological functions and provide protective effects against neurodegenerative diseases such as Alzheimer's.
Structure-Activity Relationships
The biological activity can be predicted using computational methods that assess structure-activity relationships (SAR). Similar compounds have shown various pharmacological effects, as illustrated in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Carbamazepine | Carbamate moiety | Anticonvulsant |
| Phenobarbital | Barbiturate structure | Sedative |
| Gabapentin | Amino acid derivative | Anticonvulsant |
The unique combination of a cyclohexyl group with an amino acid derivative in this compound may provide distinct pharmacological profiles not observed in other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds to understand their mechanisms of action better:
- In Vitro Studies : Research has demonstrated that compounds with similar structures can inhibit amyloid beta peptide (Aβ) aggregation, potentially providing neuroprotective effects in models of Alzheimer's disease. For instance, a study involving a related compound showed moderate protective effects against Aβ-induced toxicity in astrocytes, suggesting that this compound might exhibit similar protective properties due to its structural features .
- In Vivo Models : In vivo studies have assessed the efficacy of related compounds in reducing oxidative stress and amyloid plaque deposition in scopolamine-induced models of Alzheimer's disease. These studies indicated that while some compounds demonstrated significant effects on reducing Aβ levels and improving cell viability, the results varied depending on the specific structural modifications made to the compounds .
- Metabolic Stability : The metabolic stability of related compounds has been evaluated, showing promising results regarding their bioavailability and therapeutic potential. Compounds exhibiting high aqueous solubility and favorable pharmacokinetic profiles are particularly attractive for further development .
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl carbamate derivatives with chiral centers?
Methodological Answer: Synthesis optimization requires stereochemical control via asymmetric catalysis. For example, asymmetric Mannich reactions using organocatalysts (e.g., proline derivatives) can achieve high enantioselectivity in β-amino carbonyl intermediates . Purification via flash chromatography with gradients (e.g., hexane/ethyl acetate) ensures removal of diastereomers. Reaction monitoring by TLC and LC-MS is critical for identifying byproducts and intermediates .
Q. How should researchers characterize the structural integrity of tert-butyl carbamate-protected intermediates?
Methodological Answer: Use a combination of -NMR (to confirm tert-butyl group integrity at δ 1.2–1.4 ppm) and -NMR (to verify carbamate carbonyl signals at ~155 ppm). High-resolution mass spectrometry (HRMS) is essential for confirming molecular ion peaks, while IR spectroscopy identifies carbamate C=O stretches (~1700 cm) .
Q. What stability challenges arise during storage of tert-butyl carbamate derivatives, and how can they be mitigated?
Methodological Answer: Tert-butyl carbamates are sensitive to acidic/basic conditions and elevated temperatures. Storage at 2–8°C under inert gas (N) in amber vials prevents hydrolysis. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition pathways .
Q. Which solvents and reaction conditions minimize side reactions during Boc deprotection?
Methodological Answer: Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–5°C for controlled deprotection. Avoid prolonged exposure to TFA to prevent tert-butyl group cleavage. Neutralization with aqueous NaHCO followed by extraction (DCM/HO) isolates the free amine .
Q. How can researchers validate the purity of intermediates in multi-step syntheses?
Methodological Answer: Employ reverse-phase HPLC with UV detection (220–254 nm) and a C18 column. Purity thresholds ≥95% are typical for pharmaceutical intermediates. Differential scanning calorimetry (DSC) can detect polymorphic impurities in crystalline products .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes between solution-phase and solid-phase syntheses?
Methodological Answer: Solid-phase synthesis may exhibit lower enantioselectivity due to restricted mobility. Compare rotational constraints using molecular dynamics simulations (e.g., AMBER software) and optimize resin loading (0.5–1.0 mmol/g) to balance reactivity and steric effects .
Q. How do palladium-catalyzed reductive cyclizations improve access to N-heterocyclic scaffolds from nitro precursors?
Methodological Answer: Pd/C or Pd(OAc) with formic acid as a CO surrogate enables nitro-to-amine reduction and subsequent cyclization. Key parameters include temperature (80–100°C), solvent (DMF/EtOH 3:1), and catalyst loading (5–10 mol%). Monitor reaction progress via GC-MS to optimize CO release kinetics .
Q. What analytical methods differentiate regioisomeric byproducts in tert-butyl carbamate alkylation reactions?
Methodological Answer: Use - COSY and NOESY NMR to assign positional isomerism. For example, NOE correlations between cyclohexyl protons and the carbamate methyl group confirm regiochemistry. LC-MS/MS with collision-induced dissociation (CID) fragments can distinguish isobaric species .
Q. How do solvent polarity and counterion effects influence the reactivity of tert-butyl carbamates in SN2 displacements?
Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote elimination. Use tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in biphasic systems (toluene/HO) to stabilize transition states. Hammett plots correlate σ values with rate constants for aryl-substituted derivatives .
Q. What computational tools predict tert-butyl carbamate stability under varying pH and temperature conditions?
Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) model hydrolysis pathways. Solvent-accessible surface area (SASA) analysis in molecular dynamics simulations identifies vulnerable carbamate carbonyl groups. Validate predictions with accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
